molecular formula C23H16N2 B12922575 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline CAS No. 31422-06-7

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

Cat. No.: B12922575
CAS No.: 31422-06-7
M. Wt: 320.4 g/mol
InChI Key: XNXANYUINWPIPM-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloisoquinoline core with a phenyl group at the 3-position and a pyridinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a tandem reaction involving the condensation of an aldehyde with an amine followed by cyclization can be used to form the pyrroloisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is unique due to its specific structural features and the presence of both phenyl and pyridinyl groups.

Properties

CAS No.

31422-06-7

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H

InChI Key

XNXANYUINWPIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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